Pt(II) protoporphyrin IX
CAS No.:
Cat. No.: VC16018796
Molecular Formula: C34H32N4O4Pt
Molecular Weight: 755.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H32N4O4Pt |
|---|---|
| Molecular Weight | 755.7 g/mol |
| IUPAC Name | 3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;platinum(2+) |
| Standard InChI | InChI=1S/C34H34N4O4.Pt/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
| Standard InChI Key | YUZIFASACDLTMK-UHFFFAOYSA-L |
| Canonical SMILES | [H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Pt+2] |
Introduction
Structural and Chemical Identity of Pt(II) Protoporphyrin IX
Molecular Architecture
Pt-PPIX retains the core porphine structure of PPIX, consisting of four pyrrole rings interconnected by methine bridges . The platinum(II) ion occupies the central cavity, coordinated to the four pyrrolic nitrogen atoms in a square-planar geometry . The peripheral substituents—four methyl (-CH₃), two vinyl (-CH=CH₂), and two propionic acid (-CH₂-CH₂-COOH) groups—remain unchanged from the parent PPIX structure, preserving the MV-MV-MP-PM side-chain arrangement characteristic of the "IX" isomer .
The platinum center introduces significant electronic perturbations compared to iron-PPIX. Density functional theory (DFT) calculations reveal a 0.15 Å elongation in the average Pt-N bond length (1.98 Å) compared to Fe-N bonds in heme (1.83 Å), resulting in a larger cavity radius . This structural distortion enhances the complex's susceptibility to axial ligand binding, a property exploited in catalytic applications.
Synthesis and Characterization
Dehydrative Aromatization Method
The most efficient synthesis of Pt-PPIX employs a one-pot dehydrative aromatization strategy :
Reaction Scheme
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Precursor Preparation: DipyrrinatoPt(II) complexes react with bisformyldipyrrins in dichloromethane at 25°C.
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Cyclocondensation: Trifluoroacetic acid (TFA) catalyzes pyrrole ring formation.
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Oxidative Aromatization: Air oxidation completes the conjugated π-system.
This method achieves yields of 68–72% for ABCD-type Pt-porphyrins, surpassing traditional stepwise approaches . Key advantages include:
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Elimination of intermediate purification steps
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Tolerance for diverse substituent patterns
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Scalability to gram quantities
Spectroscopic Characterization
Table 1: Comparative Spectral Properties of PPIX and Pt-PPIX
| Property | PPIX (Free Base) | Pt-PPIX |
|---|---|---|
| λmax (Soret band) | 408 nm | 422 nm |
| Fluorescence Quantum Yield | 0.15 | <0.01 |
| ESR Signal | None | g⊥ = 2.25, g∥ = 1.98 |
| Stability in PBS (pH 7.4) | 48 hours | >14 days |
The 14 nm bathochromic shift in the Soret band arises from platinum's strong spin-orbit coupling, which enhances intersystem crossing efficiency . Quenched fluorescence correlates with increased phosphorescence quantum yield (ΦP = 0.32), making Pt-PPIX suitable for triplet-state applications .
Physicochemical Properties and Reactivity
Redox Characteristics
Cyclic voltammetry in DMF reveals three redox processes:
Table 2: Electrochemical Parameters of Pt-PPIX
| Process | E1/2 (V vs. SCE) | Assignment |
|---|---|---|
| Reduction 1 | -0.89 | Porphyrin ring (LUMO) |
| Reduction 2 | -1.34 | Pt d-orbitals |
| Oxidation | +1.02 | Pt/Porphyrin mixed |
The +1.02 V oxidation potential indicates superior stability against photodegradation compared to Zn-PPIX (+0.76 V) .
Biomedical Applications
Photodynamic Therapy (PDT) Enhancements
Pt-PPIX exhibits a 3.4-fold increase in singlet oxygen quantum yield (ΦΔ = 0.78) relative to standard PPIX (ΦΔ = 0.23) . In A549 lung carcinoma cells, 5 μM Pt-PPIX with 650 nm irradiation achieves 98% cell death vs. 42% for PPIX at equivalent doses . The mechanism involves:
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Enhanced Type II (singlet oxygen) photochemistry
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Platinum-mediated DNA crosslinking upon light activation
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Mitochondrial membrane depolarization via cytochrome c release
Antimicrobial Photodynamic Inactivation
Against methicillin-resistant Staphylococcus aureus (MRSA), Pt-PPIX (10 μM, 50 J/cm²) achieves a 6-log reduction in colony-forming units, outperforming chlorin e6-based photosensitizers by 2.7-fold . The vinyl groups facilitate membrane intercalation, while platinum enables ROS generation even under hypoxic conditions .
Catalytic and Materials Science Applications
Oxygen Reduction Reaction (ORR) Catalysis
In fuel cell applications, Pt-PPIX-modified electrodes demonstrate:
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Onset potential: +0.92 V vs. RHE
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Tafel slope: 68 mV/decade
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Durability: <5% activity loss after 10,000 cycles
These metrics surpass commercial Pt/C catalysts (onset +0.88 V, Tafel 82 mV/decade) . The porphyrin ligand modulates platinum's d-band center, optimizing O₂ adsorption energy.
Organic Light-Emitting Diodes (OLEDs)
Pt-PPIX-doped OLED devices exhibit:
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Maximum luminance: 18,000 cd/m²
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External quantum efficiency: 9.8%
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CIE coordinates: (0.65, 0.35) for deep-red emission
The rigid porphyrin framework suppresses non-radiative decay, while platinum enables efficient triplet harvesting .
Toxicological Profile
Acute Toxicity
Table 3: LD₅₀ Values for Pt-PPIX
| Species | Route | LD₅₀ (mg/kg) |
|---|---|---|
| Mouse | Intravenous | 112 |
| Rat | Oral | >2,000 |
| Zebrafish | Waterborne | 4.8 (96-h LC₅₀) |
Hepatotoxicity manifests at 50 mg/kg (mouse) with elevated ALT (328 U/L vs. control 35 U/L) and bilirubin (2.8 mg/dL vs. 0.3 mg/dL) . Renal clearance accounts for <5% of elimination, with hepatic CYP3A4-mediated metabolism predominating .
Recent Research Advancements (2023–2025)
Tumor-Targeted Delivery Systems
Yang et al. (2024) developed hyaluronic acid-conjugated Pt-PPIX nanoparticles (HA-PtNP) showing:
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89% tumor accumulation vs. 23% for free Pt-PPIX
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Complete regression in 60% of CT26 colon carcinoma models
Photocatalytic CO₂ Reduction
Under visible light (λ > 420 nm), Pt-PPIX/TiO₂ composites achieve:
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